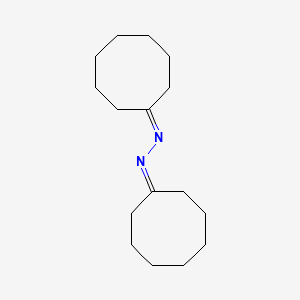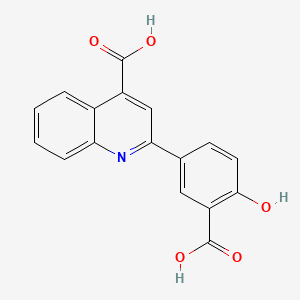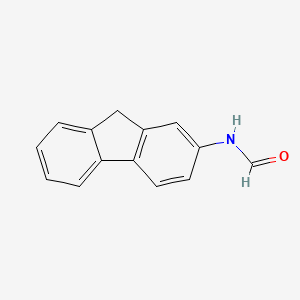
3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Benzylation: The oxadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Quinazolinone formation: The benzylated oxadiazole is reacted with anthranilic acid derivatives under acidic or basic conditions to form the quinazolinone core.
Final coupling: The quinazolinone intermediate is then coupled with an appropriate amine to introduce the amino group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.
Substitution: Various substitution reactions can occur, especially at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Halogenated derivatives with modified biological activities.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of interest for developing new drugs.
Medicine
In medicine, the compound is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have shown promising results, making it a candidate for further drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
相似化合物的比较
Similar Compounds
2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.
5-benzyl-2-thioxo-1,3,4-oxadiazole: A related oxadiazole compound with distinct chemical properties.
3-amino-2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with an amino group.
Uniqueness
The uniqueness of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one lies in its combined structural features of quinazolinone and oxadiazole rings, along with the presence of benzyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C24H19N5O2S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
3-[(5-benzyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H19N5O2S/c30-23-19-13-7-8-14-20(19)26-22(18-11-5-2-6-12-18)29(23)25-16-28-24(32)31-21(27-28)15-17-9-3-1-4-10-17/h1-14,25H,15-16H2 |
InChI 键 |
VCOBRCULDFWMPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN(C(=S)O2)CNN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)

![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)
